5-bromo-N-[2-(7-methyl-2-oxo-1,2-dihydroquinolin-3-yl)ethyl]furan-2-carboxamide
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Overview
Description
5-bromo-N-[2-(7-methyl-2-oxo-1,2-dihydroquinolin-3-yl)ethyl]furan-2-carboxamide is a useful research compound. Its molecular formula is C17H15BrN2O3 and its molecular weight is 375.222. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Chemical Properties
Synthesis Approaches
Research has demonstrated various synthesis methods for compounds related to "5-bromo-N-[2-(7-methyl-2-oxo-1H-quinolin-3-yl)ethyl]furan-2-carboxamide," focusing on the creation and modification of furan and quinoline derivatives. These methods include electrophilic substitution reactions, treatment with diphosphorus pentasulfide, and oxidation processes to produce thiazoloquinolines and pyranoquinolines, showcasing the chemical versatility and reactivity of these compounds (El’chaninov & Aleksandrov, 2017); (Aleksandrov, El’chaninov, & Zablotskii, 2019).
Chemical Reactions and Transformations
Studies have highlighted the capacity for complex chemical transformations, including molecular rearrangement and bromination reactions that lead to new compounds with diverse structures and potential activities. These studies provide insight into the synthetic flexibility and the potential to derive novel compounds with specific properties (Klásek, Kořistek, Sedmera, & Halada, 2003).
Potential Biological Activities
Antimicrobial Properties
Certain derivatives have been investigated for their antimicrobial properties, offering insights into the potential biological applications of these compounds. Research into N-(4-bromophenyl)furan-2-carboxamides, for example, has shown significant antibacterial activity against clinically isolated drug-resistant bacteria, highlighting the potential for the development of new antimicrobial agents (Siddiqa et al., 2022).
Antiprotozoal Activity
Compounds related to the target molecule have also been evaluated for antiprotozoal activity, with some showing promise against diseases caused by protozoan pathogens. This research underscores the potential therapeutic applications of such compounds in treating infectious diseases (Ismail et al., 2004).
Mechanism of Action
Target of Action
It is known that indole derivatives, which this compound is a part of, have been found in many important synthetic drug molecules and play a significant role in cell biology .
Mode of Action
Indole derivatives are known to bind with high affinity to multiple receptors, which can be helpful in developing new useful derivatives .
Biochemical Pathways
It is known that indole derivatives possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc .
Result of Action
It is known that indole derivatives show various biologically vital properties .
Action Environment
The stability of similar compounds can be influenced by factors such as temperature, ph, and presence of other compounds .
Properties
IUPAC Name |
5-bromo-N-[2-(7-methyl-2-oxo-1H-quinolin-3-yl)ethyl]furan-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15BrN2O3/c1-10-2-3-11-9-12(16(21)20-13(11)8-10)6-7-19-17(22)14-4-5-15(18)23-14/h2-5,8-9H,6-7H2,1H3,(H,19,22)(H,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WASACFKLYNLLTJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)C=C(C(=O)N2)CCNC(=O)C3=CC=C(O3)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15BrN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.